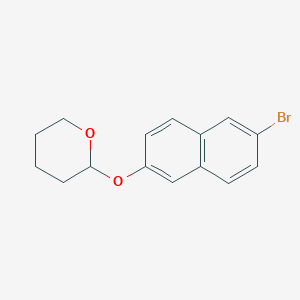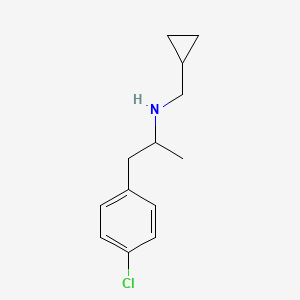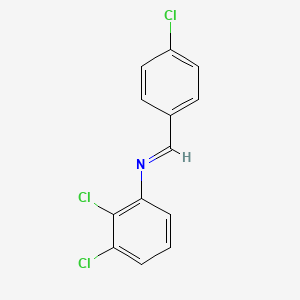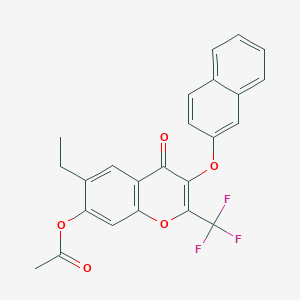
2-pyridinecarbaldehyde O-(2-phenylethyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinecarbaldehyde O-(2-phenylethyl)oxime is an organic compound that belongs to the class of oximes It is derived from 2-pyridinecarbaldehyde and is characterized by the presence of an oxime functional group attached to a phenylethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridinecarbaldehyde O-(2-phenylethyl)oxime typically involves the reaction of 2-pyridinecarbaldehyde with O-(2-phenylethyl)hydroxylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Pyridinecarbaldehyde O-(2-phenylethyl)oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitrile or nitroso compounds.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitriles or nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Pyridinecarbaldehyde O-(2-phenylethyl)oxime has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-pyridinecarbaldehyde O-(2-phenylethyl)oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The phenylethyl moiety may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Pyridinecarbaldehyde: A precursor to the oxime, used in various synthetic applications.
Pyridine-2-carboxaldehyde oxime: Similar in structure but lacks the phenylethyl group.
Picolinaldehyde: Another related compound with similar reactivity but different applications.
Uniqueness
2-Pyridinecarbaldehyde O-(2-phenylethyl)oxime is unique due to the presence of the phenylethyl group, which can enhance its binding properties and potential biological activities compared to simpler oximes. This structural feature may also influence its solubility and stability, making it a valuable compound for specific applications.
特性
分子式 |
C14H14N2O |
|---|---|
分子量 |
226.27 g/mol |
IUPAC名 |
N-(2-phenylethoxy)-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C14H14N2O/c1-2-6-13(7-3-1)9-11-17-16-12-14-8-4-5-10-15-14/h1-8,10,12H,9,11H2 |
InChIキー |
KBIACYAMUCSGOF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCON=CC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B11959210.png)



